molecular formula C28H23N5O3S B004958 4-{(Z)-[5-imino-7-oxo-2-(pyridin-3-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 4-tert-butylbenzoate

4-{(Z)-[5-imino-7-oxo-2-(pyridin-3-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 4-tert-butylbenzoate

Cat. No. B004958
M. Wt: 509.6 g/mol
InChI Key: VNFMWNFLJBCFEN-QGWGMVLQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Membrane type-1 matrix metalloproteinase (MT1-MMP) inhibitor (IC50 > 100 μmol/L). Directly interacts with the hemopexin domain (PEX) of MT1-MMP, affecting homodimerization and repressing its pro-tumorigenic activity in vivo. Displays no effect on the catalytic activity of MT1-MMP or MMP-2.

Scientific Research Applications

Anticancer Properties

  • A range of isatin derivatives, including compounds structurally similar to the one , have shown significant cytotoxic activity against various human cancer cell lines, such as gastric carcinoma, breast adenocarcinoma, nasopharyngeal carcinoma, and oral carcinoma cells (Abu‐Hashem & Al-Hussain, 2022).
  • Synthesized derivatives of 6-chloro-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one have displayed promising anticancer activity against human breast and lung cancer cell lines. Additionally, the interaction of these compounds with bovine serum albumin has been studied, providing insights into their potential biological interactions and mechanisms (Gaonkar et al., 2018).

Antimicrobial and Antifungal Properties

  • Compounds with structures related to 4-{(Z)-[5-imino-7-oxo-2-(pyridin-3-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 4-tert-butylbenzoate have been evaluated for their antimicrobial and antifungal activities, showing promise in these areas. This includes the potential for development as new antimicrobial drugs and efficacy against various microbial strains (Verma & Verma, 2022).

Biological Activity and Potential Applications

  • A series of mesoionic derivatives of 1,3,4-thiadiazolo[3,2-a]pyrimidinone have been designed and synthesized, showing certain insecticidal activities. This suggests potential applications in agriculture or pest control (He et al., 2019).
  • The embedment of related compounds in Fe3O4@C18 core-shell nanocoatings has shown increased protection against Candida albicans biofilms on catheter surfaces, indicating potential medical applications in preventing biofilm-associated fungal infections (Olar et al., 2020).

Chemical Synthesis and Reactivity

  • Studies have focused on the synthesis and reaction behaviors of compounds like 4-{(Z)-[5-imino-7-oxo-2-(pyridin-3-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 4-tert-butylbenzoate, providing valuable insights into their chemical properties and potential for further derivative synthesis (Shukurov et al., 1994).

properties

Product Name

4-{(Z)-[5-imino-7-oxo-2-(pyridin-3-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 4-tert-butylbenzoate

Molecular Formula

C28H23N5O3S

Molecular Weight

509.6 g/mol

IUPAC Name

[4-[(Z)-(5-imino-7-oxo-2-pyridin-3-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] 4-tert-butylbenzoate

InChI

InChI=1S/C28H23N5O3S/c1-28(2,3)20-10-8-18(9-11-20)26(35)36-21-12-6-17(7-13-21)15-22-23(29)33-27(31-24(22)34)37-25(32-33)19-5-4-14-30-16-19/h4-16,29H,1-3H3/b22-15-,29-23?

InChI Key

VNFMWNFLJBCFEN-QGWGMVLQSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C5=CN=CC=C5

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C5=CN=CC=C5

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C5=CN=CC=C5

synonyms

3,4-Dichloro-N-(1-methylbutyl)benzamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{(Z)-[5-imino-7-oxo-2-(pyridin-3-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 4-tert-butylbenzoate
Reactant of Route 2
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4-{(Z)-[5-imino-7-oxo-2-(pyridin-3-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 4-tert-butylbenzoate
Reactant of Route 3
Reactant of Route 3
4-{(Z)-[5-imino-7-oxo-2-(pyridin-3-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 4-tert-butylbenzoate
Reactant of Route 4
Reactant of Route 4
4-{(Z)-[5-imino-7-oxo-2-(pyridin-3-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 4-tert-butylbenzoate
Reactant of Route 5
Reactant of Route 5
4-{(Z)-[5-imino-7-oxo-2-(pyridin-3-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 4-tert-butylbenzoate
Reactant of Route 6
Reactant of Route 6
4-{(Z)-[5-imino-7-oxo-2-(pyridin-3-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 4-tert-butylbenzoate

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